The synthesis of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride typically involves several key steps:
The molecular structure of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride can be described as follows:
The compound's structural representation can be depicted using various chemical drawing software or databases like PubChem, which provide detailed structural information including InChI and SMILES notations for computational modeling .
The chemical reactivity of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride includes:
The mechanism of action for 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound can modulate biological pathways by binding to specific sites on proteins, potentially influencing their activity. This interaction may lead to various biological effects depending on the target protein involved, making it a candidate for further pharmacological studies .
The physical properties of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary based on pH and temperature .
3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
The systematic incorporation of halogens into pyrrolidine-based therapeutics has followed a distinct evolutionary pathway across pharmaceutical development:
Table 1: Evolution of Key Halogenated Pyrrolidine Pharmacophores
Era | Representative Compounds | Key Therapeutic Application | Halogenation Strategy |
---|---|---|---|
1960s | Prolintane hydrochloride | CNS Stimulant | None (unsubstituted) |
1980s | (±)-2-Fluoro-pyrrolidine-2-acetic acid derivatives | Nootropic Agents | C2 Fluorination |
2000s | 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid | Neurological Targets | Ortho-fluoro/para-bromo pairing |
2010-Present | 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine HCl | Advanced Neuropharmacology Candidates | Bromo-aromatic/Fluoro-aromatic linker |
The structural progression evident in and [9] demonstrates increasing sophistication in halogen positioning, evolving from simple terminal halogens to the current paradigm where bromo-fluoro pairs are strategically positioned to create "halogen bond donor" pharmacophores. The compound 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride represents this contemporary approach, with its 4-bromo-2-fluorophenoxy moiety engineered for optimized electronic distribution and three-dimensional target complementarity [1] [6].
The strategic combination of bromine and fluorine atoms within aromatic systems creates synergistic effects that substantially enhance drug-like properties:
Table 2: Comparative Effects of Halogen Substituents on Key Molecular Properties
Property | Fluoro Substituent | Bromo Substituent | Synergistic Bromo-Fluoro Effect |
---|---|---|---|
Van der Waals Radius (Å) | 1.47 | 1.85 | Complementary steric coverage |
Hydrophobicity (π) | 0.14 | 0.86 | Balanced lipophilicity (logP optimal) |
Halogen Bond Strength | Weak (≤4 kJ/mol) | Moderate (8-12 kJ/mol) | Enhanced molecular recognition |
Metabolic Blocking | High (blocks ortho sites) | Moderate (blocks para) | Comprehensive aromatic protection |
Electron Withdrawal | Strong (-I, -R effects) | Weak (+R effect) | Controlled electronic distribution |
Structure-activity relationship (SAR) studies of compounds containing the 4-bromo-2-fluorophenoxy motif, as demonstrated in [3], reveal that this specific substitution pattern enhances target affinity by 3-17 fold compared to monosubstituted analogs. The ortho-fluoro group forces a approximately 40° dihedral angle between the pyrrolidine oxygen and aromatic plane, projecting the bromine atom into a optimal vector for halogen bonding interactions with biological targets [1] [6].
The structural architecture of 3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride (Molecular Formula: C11H14BrClFNO; MW: 306.59) positions it as a versatile intermediate for neurological targets requiring precise three-dimensional recognition elements [1] [6]. Its design incorporates several neuropharmacologically-relevant features:
Table 3: Neuropharmacological Target Engagement Profile of Structural Analogs
Target | Binding Affinity (Ki, nM) | Selectivity Ratio | Structural Requirement |
---|---|---|---|
SERT | 8.7 ± 0.9* | SERT/DAT = 185 | Protonated nitrogen + para-bromo |
NET | 23.4 ± 2.1* | NET/DAT = 89 | Extended phenoxy group |
σ1 Receptor | 15.2 ± 1.8* | σ1/σ2 = 42 | Ortho-fluorine placement |
TAAR1 | EC50 = 112 nM* | Full agonist | Unsubstituted pyrrolidine nitrogen |
5-HT2C | 6.3 ± 0.5* | 5-HT2C/2A = 31 | Bromo-fluoro combination |
*Representative values from structural analogs described in [3]
The compound's synthetic accessibility further enhances its utility as a neuropharmacological building block. As evidenced by commercial availability from specialized suppliers [6] [9], multi-gram quantities can be produced via reductive amination of 1-(4-bromo-2-fluorophenoxy)propan-3-one followed by HCl salt formation, typically achieving >95% purity suitable for lead optimization programs [9]. Current research applications focus on its incorporation into: (1) Dual-acting serotonin-norepinephrine reuptake inhibitors for treatment-resistant depression, (2) Selective σ1 receptor agonists for neuropathic pain management, and (3) Covalent inhibitors targeting neurological kinases via the bromine atom's versatility in cross-coupling reactions [5] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0